molecular formula C8H15NO2 B13502785 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid

2-Methyl-2-(pyrrolidin-3-yl)propanoic acid

Cat. No.: B13502785
M. Wt: 157.21 g/mol
InChI Key: DBVKSSYWZMNGIQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyrrolidin-3-yl)propanoic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound’s unique structure allows it to be used in a variety of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the propanoic acid moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the pyrrolidine ring, which is then functionalized to introduce the propanoic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-2-(pyrrolidin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into binding sites on these targets, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Methyl-2-(pyrrolidin-2-yl)propanoic acid
  • 2-Methyl-2-(pyridin-3-yl)propanoic acid
  • 3-Pyridinepropionic acid

Comparison: 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid is unique due to the position of the pyrrolidine ring and the specific functional groups attached to it. This structural uniqueness allows it to interact differently with biological targets compared to similar compounds, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-methyl-2-pyrrolidin-3-ylpropanoic acid

InChI

InChI=1S/C8H15NO2/c1-8(2,7(10)11)6-3-4-9-5-6/h6,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

DBVKSSYWZMNGIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCNC1)C(=O)O

Origin of Product

United States

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